molecular formula C15H16FNO4S B2397637 3-(azepan-1-ylsulfonyl)-6-fluoro-2H-chromen-2-one CAS No. 950280-79-2

3-(azepan-1-ylsulfonyl)-6-fluoro-2H-chromen-2-one

Cat. No. B2397637
CAS RN: 950280-79-2
M. Wt: 325.35
InChI Key: DPJHXDKDUCLHKA-UHFFFAOYSA-N
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Description

The compound “3-(azepan-1-ylsulfonyl)-6-fluoro-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of coumarin. Coumarins are a class of phenolic compounds which have a wide range of biological activities .


Molecular Structure Analysis

The compound likely contains a chromen-2-one core, with a sulfonyl group attached to an azepane ring at the 3-position, and a fluorine atom at the 6-position .


Physical And Chemical Properties Analysis

Based on similar compounds, “3-(azepan-1-ylsulfonyl)-6-fluoro-2H-chromen-2-one” is likely to be a solid at room temperature . Other properties like melting point, boiling point, solubility, etc., can’t be predicted without experimental data.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

3-(Azepan-1-ylsulfonyl)-6-fluoro-2H-chromen-2-one is a compound that has been the focus of various chemical syntheses and medicinal chemistry research due to its unique structure and potential biological activities. Studies have highlighted its use in the regioselective synthesis of fluorinated phenols, biaryls, and other chromen derivatives, suggesting its utility in the development of new chemical entities with possible pharmaceutical applications (Hussain et al., 2008). Furthermore, novel azepane derivatives have been synthesized and evaluated for their inhibitory activities against protein kinases, indicating the compound's relevance in therapeutic drug development (Breitenlechner et al., 2004).

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research on derivatives of 3-(Azepan-1-ylsulfonyl)-6-fluoro-2H-chromen-2-one has demonstrated moderate to excellent antimicrobial activities against various bacterial and fungal strains, highlighting its potential as a lead compound for the development of new antimicrobial agents (Mannam et al., 2020).

Organic Fluorophores and Dyes

In the field of organic fluorophores and dyes, the structural framework of 3-(Azepan-1-ylsulfonyl)-6-fluoro-2H-chromen-2-one has been utilized to create novel fluorescent dyes with blue emission properties, indicating its utility in analytical and biological chemistry for sensing and imaging applications (Teimouri, 2011). Another study focused on the synthesis and application of azo disperse dyes containing a fluorosulfonyl group for textile coloring, showcasing the compound's versatility in material science (Koh & Greaves, 2001).

Environmental Science

In environmental science, the degradation kinetics and pathways of fluorotelomer sulfonates, related to the sulfonate group in 3-(Azepan-1-ylsulfonyl)-6-fluoro-2H-chromen-2-one, have been studied to understand their stability and impact on pollution and waste management strategies (Yang et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many coumarin derivatives have been found to have anti-coagulant, anti-cancer, and anti-inflammatory properties .

Future Directions

The potential applications of “3-(azepan-1-ylsulfonyl)-6-fluoro-2H-chromen-2-one” would likely depend on its biological activity. Given the wide range of activities observed for coumarin derivatives, it could be a promising area for future research .

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-6-fluorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4S/c16-12-5-6-13-11(9-12)10-14(15(18)21-13)22(19,20)17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJHXDKDUCLHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-6-fluoro-2H-chromen-2-one

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